Dihomo-|A-linolenic Acid-d6

Description

Structure

3D Structure

Properties

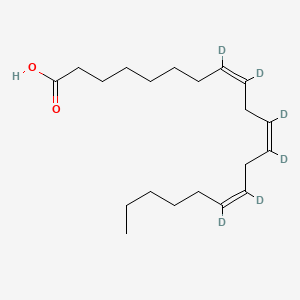

IUPAC Name |

(8Z,11Z,14Z)-8,9,11,12,14,15-hexadeuterioicosa-8,11,14-trienoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13H,2-5,8,11,14-19H2,1H3,(H,21,22)/b7-6-,10-9-,13-12-/i6D,7D,9D,10D,12D,13D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOBAELRKJCKHQD-JALKMEHMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]/C(=C(\[2H])/C/C(=C(/[2H])\C/C(=C(/[2H])\CCCCCCC(=O)O)/[2H])/[2H])/CCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Dihomo-γ-linolenic Acid-d6: A Vital Tool in Lipidomic Research

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Dihomo-γ-linolenic acid-d6 (DGLA-d6) is the deuterated form of dihomo-γ-linolenic acid (DGLA), an omega-6 fatty acid with significant biological relevance. This guide provides a comprehensive technical overview of DGLA-d6, focusing on its critical role as an internal standard in mass spectrometry-based lipidomics. We will delve into the biochemical significance of DGLA, the principles of isotope dilution mass spectrometry, and detailed methodologies for the accurate quantification of DGLA in biological matrices. This document is intended to be a valuable resource for researchers and professionals in the fields of biochemistry, drug development, and clinical diagnostics, enabling them to leverage DGLA-d6 for robust and reliable lipid analysis.

The Biological Significance of Dihomo-γ-linolenic Acid (DGLA)

Dihomo-γ-linolenic acid (DGLA) is a 20-carbon omega-6 polyunsaturated fatty acid that holds a pivotal position in the intricate cascade of fatty acid metabolism.[1][2][3] It is the elongation product of γ-linolenic acid (GLA) and a precursor to both anti-inflammatory and pro-inflammatory signaling molecules.[1][3][4]

DGLA's primary metabolic fates include:

-

Conversion to Anti-Inflammatory Eicosanoids: Through the action of cyclooxygenase (COX) enzymes, DGLA is metabolized to prostaglandin E1 (PGE1), a potent anti-inflammatory and vasodilatory compound.[1][5][6] It is also converted to 15-hydroxyeicosatrienoic acid (15-HETrE) via the lipoxygenase (LOX) pathway, which also exhibits anti-inflammatory properties.[1][4]

-

Conversion to Arachidonic Acid (AA): DGLA can be further desaturated by the Δ5-desaturase enzyme to form arachidonic acid (AA), the precursor to the pro-inflammatory 2-series prostaglandins and 4-series leukotrienes.[1][7]

The balance between the metabolism of DGLA to anti-inflammatory mediators and its conversion to the pro-inflammatory precursor AA is a critical factor in regulating inflammatory processes within the body.[1][2] Consequently, the accurate measurement of DGLA levels in biological samples is of paramount importance for research into inflammatory diseases, cardiovascular health, and cancer.[1][6][8]

Dihomo-γ-linolenic Acid-d6: The Ideal Internal Standard

Dihomo-γ-linolenic acid-d6 (DGLA-d6) is a stable isotope-labeled analog of DGLA, specifically designed for use as an internal standard in quantitative mass spectrometry.[7][9][10] The "d6" designation indicates that six hydrogen atoms in the molecule have been replaced with deuterium atoms.[7]

Chemical and Physical Properties

| Property | Value | Source |

| Chemical Formula | C20H28D6O2 | [9][10] |

| Molecular Weight | 312.5 g/mol | [9][10] |

| Formal Name | 8Z,11Z,14Z-eicosatrienoic-8,9,11,12,14,15-d6 acid | [9] |

| Purity | ≥99% deuterated forms (d1-d6) | [9][10] |

| Appearance | Typically supplied as a solution in an organic solvent (e.g., methyl acetate or ethanol) | [9][11] |

| Storage | -20°C | [11] |

The key advantage of DGLA-d6 lies in its near-identical chemical and physical properties to the endogenous, non-labeled DGLA. This ensures that it behaves similarly during sample extraction, derivatization, and chromatographic separation, while its increased mass allows it to be distinguished by a mass spectrometer.[12][13][14]

The Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is the gold standard for quantitative analysis, offering high precision and accuracy.[12] The methodology involves adding a known amount of the stable isotope-labeled internal standard (DGLA-d6) to the biological sample at the earliest stage of sample preparation.[14]

This "spiked" sample is then subjected to extraction, purification, and derivatization procedures. Any loss of the analyte (endogenous DGLA) during these steps will be accompanied by a proportional loss of the internal standard (DGLA-d6).[12][13]

During analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), the instrument measures the ratio of the signal intensity of the endogenous analyte to that of the internal standard. This ratio is then used to calculate the exact concentration of the endogenous analyte in the original sample, by referencing a calibration curve prepared with known concentrations of the non-labeled analyte and a fixed concentration of the internal standard.[15][16]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Dihomo- γ-Linolenic Acid (20:3n-6)-Metabolism, Derivatives, and Potential Significance in Chronic Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dihomo-γ-linolenic acid - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Dihomo-Gamma-Linolenic Acid | C20H34O2 | CID 5280581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Multiple roles of dihomo-γ-linolenic acid against proliferation diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dihomo--γ--Linolenic-Acid--d-6-, 1MG | Labscoop [labscoop.com]

- 8. Dihomo-γ-Linolenic Acid (20:3n-6)—Metabolism, Derivatives, and Potential Significance in Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. Dihomo-gamma-Linolenic Acid-d6 | CAS 81540-86-5 | Cayman Chemical | Biomol.com [biomol.com]

- 11. caymanchem.com [caymanchem.com]

- 12. lipidmaps.org [lipidmaps.org]

- 13. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Determination of primary fatty acid amides in different biological fluids by LC-MS/MS in MRM mode with synthetic deuterated standards: Influence of biofluid matrix on sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. edqm.eu [edqm.eu]

An In-Depth Technical Guide to Dihomo-γ-linolenic Acid-d6: Properties, Metabolism, and Advanced Analytical Strategies

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of Dihomo-γ-linolenic Acid and Its Deuterated Analog

Dihomo-γ-linolenic acid (DGLA) is a critical, yet often underrepresented, omega-6 polyunsaturated fatty acid (PUFA) positioned at a metabolic crossroads that dictates the balance between pro- and anti-inflammatory signaling pathways.[1][2] Unlike its more famous downstream metabolite, arachidonic acid (ARA), which is a precursor to pro-inflammatory eicosanoids, DGLA is primarily converted into anti-inflammatory and vasodilatory compounds.[3][4][5] This unique metabolic fate makes DGLA a molecule of significant interest in the study of chronic inflammation, cardiovascular disease, and proliferative disorders.[1][2][3]

Accurate quantification of DGLA in biological matrices is paramount for understanding its role in health and disease. Dihomo-γ-linolenic Acid-d6 (DGLA-d6) serves as the gold-standard internal standard for this purpose, enabling precise and accurate measurement by mass spectrometry.[6][7][8] This guide provides a comprehensive overview of the chemical properties of DGLA-d6, the biological significance of DGLA, and a detailed, field-proven protocol for its use in quantitative bioanalysis.

Section 1: Physicochemical Properties and Chemical Structure of DGLA-d6

DGLA-d6 is a synthetic, isotopically labeled version of DGLA, where six hydrogen atoms at the positions of the double bonds have been replaced with deuterium.[7] This substitution results in a molecule that is chemically identical to the endogenous analyte in its chromatographic behavior and ionization efficiency but is 6 Daltons heavier, allowing it to be distinguished by a mass spectrometer.[3][9]

Chemical Identity and Properties

| Property | Value | Source |

| Formal Name | 8Z,11Z,14Z-eicosatrienoic-8,9,11,12,14,15-d₆ acid | [6] |

| CAS Number | 81540-86-5 | [6] |

| Molecular Formula | C₂₀H₂₈D₆O₂ | [6][10] |

| Formula Weight | 312.5 g/mol | [6][11] |

| Synonyms | DGLA-d6, FA 20:3-d6 | [6][11] |

| Purity | ≥99% deuterated forms (d₁-d₆) | [6][10] |

| Typical Formulation | Solution in methyl acetate or ethanol | [6][10] |

| Storage | -20°C | [12] |

Chemical Structure Visualization

The structure of DGLA-d6, highlighting the positions of the deuterium atoms which are critical for its function as a stable internal standard.

Caption: Chemical structure of Dihomo-γ-linolenic Acid-d6 (DGLA-d6).

Section 2: Biological Significance and Metabolic Pathway of DGLA

DGLA is not typically consumed in significant amounts from the diet but is endogenously produced from the essential fatty acid linoleic acid (LA).[1] The metabolic pathway is a cascade of desaturation and elongation steps, with DGLA occupying a key regulatory node.

The DGLA Metabolic Cascade

The conversion of dietary linoleic acid to either pro-inflammatory or anti-inflammatory eicosanoids is tightly regulated by a series of enzymes.

-

Linoleic Acid (LA) to γ-Linolenic Acid (GLA): The process begins with the conversion of LA (18:2n-6) to GLA (18:3n-6) by the enzyme Δ6-desaturase (FADS2). This is often the rate-limiting step in the pathway.[1]

-

GLA to DGLA: GLA is then rapidly elongated to DGLA (20:3n-6).[13]

-

The Metabolic Fork: At this point, DGLA can follow two major paths:

-

Anti-inflammatory Pathway: DGLA is metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce series-1 prostaglandins (e.g., PGE₁) and 15-hydroxyeicosatrienoic acid (15-HETrE).[1][3] These molecules exhibit potent anti-inflammatory, anti-proliferative, and vasodilatory effects.[3][4][5]

-

Pro-inflammatory Pathway: DGLA can be further converted to arachidonic acid (ARA, 20:4n-6) by the enzyme Δ5-desaturase. ARA is the precursor to the highly pro-inflammatory series-2 prostaglandins and series-4 leukotrienes.[1][4]

-

Crucially, DGLA also competes with ARA for the same COX and LOX enzymes, thereby inhibiting the production of ARA's pro-inflammatory metabolites.[13] The balance between DGLA and ARA is therefore a critical determinant of the overall inflammatory state.[1][2]

Caption: Metabolic pathway of Dihomo-γ-linolenic acid (DGLA).

Section 3: Quantitative Analysis of DGLA Using LC-MS/MS

The quantification of DGLA in biological matrices like plasma or serum is essential for clinical and preclinical research. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique due to its high sensitivity and specificity.[14][15][16] The use of a stable isotope-labeled internal standard, such as DGLA-d6, is crucial for achieving accurate and precise results.

The Rationale for Using DGLA-d6 as an Internal Standard

An ideal internal standard (IS) should behave identically to the analyte during sample preparation, chromatography, and ionization, but be distinguishable by the detector.[3] Structural analogs can exhibit different extraction recoveries and ionization efficiencies, leading to inaccurate results.[12]

Expertise in Action: Stable isotope-labeled internal standards like DGLA-d6 are the gold standard because they have the same physicochemical properties as the endogenous analyte.[9] They co-elute chromatographically and experience the same degree of ion suppression or enhancement in the mass spectrometer's source.[3][12] This allows DGLA-d6 to perfectly compensate for any sample loss during extraction and for variations in instrument response, a principle known as isotope dilution mass spectrometry. The result is a highly robust and reliable assay.

Detailed Experimental Protocol: Quantification of DGLA in Human Plasma

This protocol provides a step-by-step methodology for the analysis of total DGLA (free and esterified) in human plasma.

1. Materials and Reagents:

-

Dihomo-γ-linolenic Acid (DGLA) analytical standard

-

Dihomo-γ-linolenic Acid-d6 (DGLA-d6) internal standard

-

LC-MS grade methanol, isopropanol, hexane, acetonitrile, and water

-

Potassium hydroxide (KOH)

-

Formic acid

-

Human plasma (EDTA)

2. Sample Preparation (Lipid Extraction and Saponification):

This protocol utilizes a modified liquid-liquid extraction (LLE) followed by saponification to release DGLA from complex lipids.

-

Step 1: Aliquoting and Spiking: To a 100 µL aliquot of human plasma in a polypropylene tube, add 10 µL of the DGLA-d6 internal standard working solution (e.g., at 10 µg/mL in ethanol). Vortex briefly.

-

Step 2: Lipid Extraction: Add 1 mL of a hexane:isopropanol (3:2, v/v) mixture.[17] Vortex vigorously for 1 minute.

-

Step 3: Incubation and Centrifugation: Place the tubes at -20°C for 10 minutes to enhance protein precipitation, then centrifuge at 14,000 x g for 5 minutes at 4°C.[17]

-

Step 4: Supernatant Transfer: Carefully transfer the upper organic supernatant to a clean tube.

-

Step 5: Saponification (Alkaline Hydrolysis): To the extracted lipids, add 100 µL of 0.3 M KOH in 80% methanol.[17] Incubate the mixture at 80°C for 30 minutes to hydrolyze the ester bonds and release the fatty acids.

-

Step 6: Neutralization and Final Extraction: After cooling, neutralize the sample with an appropriate amount of acid (e.g., formic acid). Perform a final liquid-liquid extraction by adding 1 mL of hexane, vortexing, and centrifuging.

-

Step 7: Evaporation and Reconstitution: Transfer the final hexane layer to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 90% acetonitrile).

3. LC-MS/MS Instrumentation and Conditions:

| Parameter | Recommended Setting |

| LC System | UHPLC System |

| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 10 mM Ammonium Acetate in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Gradient | Start at 70% B, ramp to 100% B over 5 min, hold for 2 min, re-equilibrate |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |

| MRM Transitions | DGLA: 305.3 -> 305.3 (Precursor), 305.3 -> 261.3 (Fragment) DGLA-d6: 311.3 -> 311.3 (Precursor), 311.3 -> 267.3 (Fragment) |

| Key MS Voltages | Optimized for specific instrument (e.g., Collision Energy, Cone Voltage) |

Note: The MRM (Multiple Reaction Monitoring) transition for the precursor ion ([M-H]⁻) is often monitored for quantification, while a characteristic fragment ion provides confirmation. The fragment at m/z 261.3 for DGLA corresponds to the loss of CO₂.

Data Analysis and Validation

-

Calibration Curve: Prepare a calibration curve by spiking known concentrations of DGLA standard into a surrogate matrix (e.g., charcoal-stripped plasma) along with a fixed concentration of DGLA-d6.

-

Quantification: The concentration of DGLA in unknown samples is determined by calculating the peak area ratio of the analyte (DGLA) to the internal standard (DGLA-d6) and interpolating this value from the linear regression of the calibration curve.

-

Method Validation: A robust assay should be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, limit of quantification (LLOQ), recovery, and matrix effects.[14][15]

Typical Assay Validation Parameters:

| Parameter | Acceptance Criteria |

| Linearity (R²) | ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy |

| Intra- and Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |

| Accuracy (% Bias) | Within ±15% of nominal value (±20% at LLOQ) |

| Extraction Recovery | Consistent, precise, and reproducible |

Experimental Workflow Visualization

Caption: Workflow for the quantification of DGLA in plasma using DGLA-d6.

Conclusion

Dihomo-γ-linolenic Acid-d6 is an indispensable tool for researchers and drug development professionals investigating the intricate roles of fatty acid metabolism in health and disease. Its use as an internal standard in LC-MS/MS assays ensures the highest level of data integrity, enabling the accurate quantification of DGLA and providing reliable insights into the balance of inflammatory processes. The methodologies and principles outlined in this guide offer a robust framework for the successful implementation of DGLA analysis in a research or clinical setting.

References

-

Valkama, S., et al. (2023). Dihomo-γ-Linolenic Acid (20:3n-6)—Metabolism, Derivatives, and Potential Significance in Chronic Inflammation. International Journal of Molecular Sciences, 24(3), 2116. [Link]

-

Wang, X., et al. (2012). Multiple roles of dihomo-γ-linolenic acid against proliferation diseases. Lipids in Health and Disease, 11, 25. [Link]

-

Stone, K. J., et al. (1978). The metabolism of dihomo-gamma-linolenic acid in man. Lipids, 13(9), 624-633. [Link]

-

Levin, G., et al. (2002). Differential metabolism of dihomo-gamma-linolenic acid and arachidonic acid by cyclo-oxygenase-1 and cyclo-oxygenase-2: implications for cellular synthesis of prostaglandin E1 and prostaglandin E2. Biochemical Journal, 365(Pt 2), 489–496. [Link]

-

Mustonen, A. M., & Nieminen, P. (2023). Dihomo-γ-Linolenic Acid (20:3n-6)-Metabolism, Derivatives, and Potential Significance in Chronic Inflammation. International journal of molecular sciences, 24(3), 2116. [Link]

-

Wang, X., Lin, H., & Gu, Y. (2012). Multiple roles of dihomo-γ-linolenic acid against proliferation diseases. Lipids in health and disease, 11, 25. [Link]

-

Caring Sunshine. (n.d.). Relationship: Inflammation and Dihomo-gamma-linolenic acid. Health Library. [Link]

-

Obukowicz, M. G., et al. (2002). Differential metabolism of dihomo-gamma-linolenic acid and arachidonic acid by cyclo-oxygenase-1 and cyclo-oxygenase-2: implications for cellular synthesis of prostaglandin E1 and prostaglandin E2. Biochemical Journal, 365(2), 489-496. [Link]

-

ResearchGate. (n.d.). Gamma-linolenic acid, Dihommo-gamma linolenic, Eicosanoids and Inflammatory Processes. Publication. [Link]

-

Serafim, V., et al. (2019). Development and Validation of a LC⁻MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma. Molecules, 24(2), 360. [Link]

-

Serafim, V., et al. (2019). Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma. Molecules, 24(2), 360. [Link]

-

Tiugan, D. A., et al. (2024). Development and Validation of an LC-MS/MS Method for the Determination of Plasma and Red Blood Cell Omega Fatty Acids: A Useful Diagnostic Tool. Medicina, 60(5), 743. [Link]

-

Wikipedia. (n.d.). Dihomo-γ-linolenic acid. [Link]

-

Cambridge Bioscience. (n.d.). Dihomo-γ-Linolenic Acid-d6. Product Page. [Link]

-

Bertin Bioreagent. (n.d.). Dihomo-γ-Linolenic Acid-d6. Product Page. [Link]

-

Taylor & Francis Online. (n.d.). Dihomo-γ-linolenic acid – Knowledge and References. Book Chapter. [Link]

-

MtoZ Biolabs. (n.d.). Dihomo-γ-Linolenic Acid Analysis Service. Service Page. [Link]

-

Human Metabolome Database. (2022). Dihomo-gamma-linolenic acid (HMDB0002925). [Link]

-

LIPID MAPS. (2022). Dihomo-γ-Linolenic Acid. Lipidomics Gateway. [Link]

-

Myint, K. T., et al. (2021). Serum Levels of Dihomo-Gamma (γ)-Linolenic Acid (DGLA) Are Inversely Associated with Linoleic Acid and Total Death in Elderly Patients with a Recent Myocardial Infarction. Nutrients, 13(10), 3475. [Link]

-

ResearchGate. (2021). Serum Levels of Dihomo-Gamma (γ)-Linolenic Acid (DGLA) Are Inversely Associated with Linoleic Acid and Total Death in Elderly Patients with a Recent Myocardial Infarction. Publication. [Link]

-

Myint, K. T., et al. (2021). Serum Levels of Dihomo-Gamma (γ)-Linolenic Acid (DGLA) Are Inversely Associated with Linoleic Acid and Total Death in Elderly Patients with a Recent Myocardial Infarction. Nutrients, 13(10), 3475. [Link]

-

Payne, A. I., et al. (2017). The Linoleic Acid: Dihomo-γ-Linolenic Acid Ratio (LA:DGLA)—An Emerging Biomarker of Zn Status. Nutrients, 9(8), 847. [Link]

-

BioPharma Services Inc. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. Blog. [Link]

-

Chromatography Forum. (2019). Internal standards in LC-MS/MS analysis. [Link]

-

Shimadzu. (n.d.). MRM Based Free Fatty Acids Profiling in Human Plasma and Serum Using LC-MS/MS. Application Note. [Link]

-

PubChem. (n.d.). Dihomo-gamma-Linolenic Acid. Compound Summary. [Link]

-

ResearchGate. (n.d.). Optimized MRM transitions for profiling of free fatty acids. Table from Publication. [Link]

-

ResearchGate. (n.d.). Optimized MRM transitions. Table from Publication. [Link]

-

ResearchGate. (n.d.). Multiple reaction monitoring (MRM) transition list. Table from Publication. [Link]

-

ResearchGate. (n.d.). List of MRM transitions. m/z (amu). Table from Publication. [Link]

-

PubMed Central (PMC). (n.d.). LC-MS/MS analysis of plasma polyunsaturated fatty acids in type 2 diabetic patients after insulin analog initiation therapy. [Link]

-

Agilent. (2018). LC/MS Method for Comprehensive Analysis of Plasma Lipids. Application Note. [Link]

-

Serafim, V., et al. (2019). Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma. Molecules, 24(2), 360. [Link]

Sources

- 1. Chemical synthesis of deuterium-labeled and unlabeled very long chain polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. msacl.org [msacl.org]

- 3. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 4. mdpi.com [mdpi.com]

- 5. Controlled Tetradeuteration of Straight‐Chain Fatty Acids: Synthesis, Application, and Insight into the Metabolism of Oxidized Linoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]

- 8. Documents download module [ec.europa.eu]

- 9. crimsonpublishers.com [crimsonpublishers.com]

- 10. Reinforced lipids - Wikipedia [en.wikipedia.org]

- 11. isotope.com [isotope.com]

- 12. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. schebb-web.de [schebb-web.de]

- 14. Development and Validation of a LC⁻MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Development and Validation of an LC-MS/MS Method for the Determination of Plasma and Red Blood Cell Omega Fatty Acids: A Useful Diagnostic Tool | MDPI [mdpi.com]

- 17. mdpi.com [mdpi.com]

A Technical Guide to the Synthesis and Isotopic Purity of Dihomo-γ-linolenic Acid-d6

Introduction: The Significance of Deuterated DGLA in Research

Dihomo-γ-linolenic acid (DGLA) is a crucial omega-6 polyunsaturated fatty acid (PUFA) that sits at a metabolic crossroads, influencing inflammatory pathways.[1][2][3] It is the precursor to both anti-inflammatory 1-series prostaglandins and, via arachidonic acid (AA), to pro-inflammatory 2-series prostaglandins and 4-series leukotrienes.[1][3][4] The strategic replacement of hydrogen atoms with their stable isotope, deuterium, at positions susceptible to oxidation, yields Dihomo-γ-linolenic Acid-d6 (DGLA-d6). This "reinforcement" dramatically slows down the process of lipid peroxidation due to the kinetic isotope effect.[5][6] This property makes DGLA-d6 an invaluable tool for researchers in drug development and life sciences, enabling studies on oxidative stress, metabolic flux, and the therapeutic potential of lipid modulation in various diseases.[5][6][7]

This technical guide provides an in-depth exploration of the synthesis of DGLA-d6 and the rigorous analytical methodologies required to validate its isotopic purity. As a Senior Application Scientist, the focus is not merely on procedural steps but on the underlying scientific rationale, ensuring that each protocol is a self-validating system for producing and verifying high-quality DGLA-d6 for research applications.

Part 1: Synthesis of Dihomo-γ-linolenic Acid-d6

The synthesis of deuterated polyunsaturated fatty acids like DGLA-d6 is a nuanced process that demands careful control to maintain the integrity of the double bonds and achieve high isotopic incorporation. Both chemical and biosynthetic routes are viable, each with distinct advantages.

Chemical Synthesis Approach

Chemical synthesis offers precise control over the placement of deuterium atoms. A common strategy involves the coupling of smaller, deuterated building blocks. The following is a representative multi-step convergent synthetic sequence, grounded in established methodologies for synthesizing deuterated and very long-chain PUFAs.[8]

The synthesis is designed around the construction of the 20-carbon backbone of DGLA with deuterium atoms strategically placed at the bis-allylic positions, which are most susceptible to oxidation.[6] All reactions must be conducted under an inert atmosphere (e.g., argon) and in flasks protected from light to prevent unwanted oxidation and isomerization of the delicate double bonds.[8]

Step 1: Preparation of Deuterated Building Blocks The synthesis begins with the preparation of smaller, deuterated precursor molecules. For DGLA-d6 (8Z,11Z,14Z-eicosatrienoic-8,9,11,12,14,15-d6 acid), the deuterium atoms are typically introduced at the double bond positions. This can be achieved through various established organic chemistry reactions, such as the reduction of an alkyne precursor with deuterium gas over a Lindlar catalyst to form a cis-deuterated alkene.

Step 2: Coupling Reactions With the deuterated fragments in hand, the carbon chain is assembled. A powerful technique for this is the Wittig reaction or a related olefination reaction, which is highly effective for forming carbon-carbon double bonds with good stereochemical control.[8]

Step 3: Chain Elongation and Final Modification Further elongation of the carbon chain can be accomplished through reactions like the coupling of an organometallic reagent with an alkyl halide. The final step typically involves the deprotection of a terminal functional group and its oxidation to the carboxylic acid, yielding the final DGLA-d6 product.

Step 4: Purification Purification of the final product is critical. This is typically achieved using a combination of column chromatography on silica gel and, if necessary, high-performance liquid chromatography (HPLC) to isolate the DGLA-d6 with high chemical purity.

Biosynthetic Approach

An alternative to chemical synthesis is the use of engineered microorganisms to produce DGLA. This approach can be more environmentally friendly and can produce the desired fatty acid in a highly stereospecific manner.

This method leverages the natural fatty acid synthesis pathways of organisms like the yeast Saccharomyces cerevisiae or the fungus Mortierella alpina.[9][10] By introducing the necessary desaturase and elongase enzymes through genetic engineering, these organisms can be programmed to produce DGLA.[9][11] To produce DGLA-d6, the microorganisms are cultured in a medium enriched with a deuterium source, such as deuterium oxide (D2O).[12]

Step 1: Strain Development A host organism, such as S. cerevisiae, is engineered to express the genes for Δ12-desaturase, Δ6-desaturase, and an elongase.[9] This creates a metabolic pathway capable of converting endogenous oleic acid to DGLA.[9]

Step 2: Culture Conditions for Deuterium Incorporation The engineered yeast is grown in a defined minimal medium where a significant portion of the water (H2O) is replaced with deuterium oxide (D2O). The cells will incorporate deuterium into the fatty acid backbone during de novo synthesis.[12]

Step 3: Fermentation and Harvesting The yeast is cultured under optimized conditions of temperature and time to maximize DGLA-d6 production.[9] After fermentation, the cells are harvested by centrifugation.

Step 4: Extraction and Purification of DGLA-d6 The lipids are extracted from the harvested cells using a solvent system like chloroform:methanol. The DGLA-d6 is then purified from the total lipid extract, typically after conversion to its methyl ester for easier handling, using chromatographic techniques.

Part 2: Isotopic Purity and Enrichment Analysis

The utility of DGLA-d6 as an internal standard or metabolic tracer is entirely dependent on its isotopic purity and enrichment.[13][14][15] Isotopic purity refers to the proportion of the compound that is the desired deuterated species (d6), while isotopic enrichment is the percentage of deuterium at the labeled positions.[14] The primary analytical techniques for this characterization are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[13][16]

Mass Spectrometry for Isotopic Distribution

High-resolution mass spectrometry is a powerful tool for determining the distribution of different isotopologues (molecules that differ only in their isotopic composition).[17][18]

Step 1: Derivatization to Fatty Acid Methyl Ester (FAME) For gas chromatography, the carboxylic acid of DGLA-d6 must be derivatized to its more volatile methyl ester (FAME). This is typically done by treating the sample with a solution of 2% sulfuric acid in anhydrous methanol and heating at 50°C for 2 hours.[12]

Step 2: GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Equipped with a capillary column suitable for FAME separation (e.g., Ulbon HR-SS-10).[5]

-

Mass Spectrometer: A high-resolution instrument such as a time-of-flight (TOF) or Orbitrap is preferred to resolve the isotopic peaks from potential interferences.[18] Chemical ionization can also be used to determine isotopic constituents.[19]

-

Analysis: The DGLA-d6 FAME sample is injected, and the mass spectrum of the corresponding chromatographic peak is recorded.

Step 3: Data Analysis and Purity Calculation

-

Acquire Mass Spectrum: Obtain the mass spectrum of the DGLA-d6 FAME.

-

Identify Isotopic Cluster: Locate the cluster of peaks corresponding to the molecular ion.

-

Measure Peak Intensities: Determine the relative intensity of each isotopic peak (d0, d1, d2, d3, d4, d5, d6).

-

Calculate Isotopic Purity: The isotopic purity is the percentage of the d6 species relative to the sum of all isotopic species.

NMR Spectroscopy for Positional Verification

NMR spectroscopy provides information about the specific locations of the deuterium atoms.

Step 1: Sample Preparation A solution of DGLA-d6 is prepared in a suitable deuterated solvent (e.g., chloroform-d).

Step 2: ¹H NMR Analysis A standard proton NMR spectrum is acquired. The absence of signals at the chemical shifts corresponding to the deuterated positions confirms successful labeling.

Step 3: ²H (Deuterium) NMR Analysis A deuterium NMR spectrum is acquired. This will show signals corresponding to the deuterium nuclei, directly confirming their presence and providing information about their chemical environment.

Data Presentation

Table 1: Representative Isotopic Purity of DGLA-d6

| Isotopic Species | Description | Representative Abundance (%) |

| d0 | Unlabeled Dihomo-γ-linolenic Acid | < 0.1 |

| d1 | Dihomo-γ-linolenic Acid with 1 Deuterium | < 0.5 |

| d2 | Dihomo-γ-linolenic Acid with 2 Deuteriums | < 1.0 |

| d3 | Dihomo-γ-linolenic Acid with 3 Deuteriums | < 2.0 |

| d4 | Dihomo-γ-linolenic Acid with 4 Deuteriums | < 5.0 |

| d5 | Dihomo-γ-linolenic Acid with 5 Deuteriums | < 15.0 |

| d6 | Dihomo-γ-linolenic Acid with 6 Deuteriums | > 75.0 |

Note: The data presented is representative of a high-quality synthetic batch. Actual values for a specific lot should be obtained from the supplier's Certificate of Analysis.[20]

Visualizations

Diagram 1: Biosynthetic Pathway of Dihomo-γ-linolenic Acid

Caption: Biosynthesis of DGLA from Linoleic Acid.

Diagram 2: Workflow for Isotopic Purity Analysis of DGLA-d6

Caption: Workflow for DGLA-d6 isotopic purity verification.

Conclusion

The synthesis and characterization of Dihomo-γ-linolenic Acid-d6 are processes that require a blend of synthetic expertise and advanced analytical capabilities. By understanding the principles behind both chemical and biosynthetic production routes, and by employing rigorous analytical techniques like mass spectrometry and NMR, researchers can be confident in the quality of their deuterated lipid standards. This assurance is paramount for the integrity of studies investigating the complex roles of lipid metabolism and oxidative stress in health and disease.

References

-

Shmookler Reis, R. J., et al. (2019). Deuterated Polyunsaturated Fatty Acids Reduce Oxidative Stress and Extend the Lifespan of C. elegans. Frontiers in Physiology. [Link]

-

Analysis of deuterium labeled blood lipids by chemical ionization mass spectrometry. (1985). Lipids. [Link]

-

Vatèle, J.-M. (2016). Chemical synthesis of deuterium-labeled and unlabeled very long chain polyunsaturated fatty acids. Chemistry and Physics of Lipids. [Link]

-

Liu, R. H., & Bailey, A. V. (1989). Determination of isotopic purity and position in deuterated methyl behenate. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

-

Dodo, K., et al. (2021). Synthesis of deuterated γ-linolenic acid and application for biological studies: metabolic tuning and Raman imaging. Chemical Communications. [Link]

-

Gregory, M. K., et al. (2021). Polyunsaturated Fatty Acid Biosynthesis Involving Δ8 Desaturation and Differential DNA Methylation of FADS2 Regulates Proliferation of Human Peripheral Blood Mononuclear Cells. Frontiers in Immunology. [Link]

-

Kumar, P., et al. (2021). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods. [Link]

-

Synthesis of novel deuterated lipids and surfactants. (2019). Journal of Neutron Research. [Link]

-

Kaur, N., et al. (2021). Dihomo-γ-Linolenic Acid (20:3n-6)—Metabolism, Derivatives, and Potential Significance in Chronic Inflammation. Nutrients. [Link]

-

Fu, X., et al. (2023). Untargeted Lipidomics after D2O Administration Reveals the Turnover Rate of Individual Lipids in Various Organs of Living Organisms. Metabolites. [Link]

-

Reinforced lipids. Wikipedia. [Link]

-

Characterization of the in vivo deuteration of native phospholipids by mass spectrometry yields guidelines for their regiospecific deuteration. (2022). bioRxiv. [Link]

-

Meesapyodsuk, D., & Qiu, X. (2006). Heterologous Production of Dihomo-γ-Linolenic Acid in Saccharomyces cerevisiae. Applied and Environmental Microbiology. [Link]

-

Quantitative Determination of De Novo Fatty Acid Synthesis in Brown Adipose Tissue Using Deuterium Oxide. (2019). Journal of Visualized Experiments. [Link]

-

Dihomo-gamma-linolenic acid. Tuscany Diet. [Link]

-

Biosynthesis of Polyunsaturated Fatty Acids: Metabolic Engineering in Plants. (2014). ResearchGate. [Link]

-

Synthesis of deuterated γ-linolenic acid and application for biological studies: metabolic tuning and Raman imaging. 960化工网. [Link]

-

Dihomo-γ-linolenic acid. Wikipedia. [Link]

-

Controlled Tetradeuteration of Straight‐Chain Fatty Acids: Synthesis, Application, and Insight into the Metabolism of Oxidized Linoleic Acid. (2020). Angewandte Chemie International Edition. [Link]

-

(PDF) Synthesis of deuterated γ-linolenic acid and application for biological studies: Metabolic tuning and Raman imaging. (2021). ResearchGate. [Link]

-

Multiple roles of dihomo-γ-linolenic acid against proliferation diseases. (2012). Molecular and Cellular Biochemistry. [Link]

-

CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Almac. [Link]

-

Industrial production of dihomo-γ-linolenic acid by a Δ5 desaturase-defective mutant of Mortierella alpina 1S-4 Fungus. (2000). Journal of the American Oil Chemists' Society. [Link]

-

Quantitative Method for Analysis of Lipids by LC-HRMS and Fatty Acid Methyl Ester by GC-FID in Macauba (Acrocomia aculeata) Oils. (2023). Molecules. [Link]

-

Fatty Acid Synthesis - Part I. Khan Academy. [Link]

Sources

- 1. Dihomo-γ-Linolenic Acid (20:3n-6)—Metabolism, Derivatives, and Potential Significance in Chronic Inflammation | MDPI [mdpi.com]

- 2. Dihomo-γ-linolenic acid - Wikipedia [en.wikipedia.org]

- 3. Multiple roles of dihomo-γ-linolenic acid against proliferation diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tuscany-diet.net [tuscany-diet.net]

- 5. Frontiers | Deuterated Polyunsaturated Fatty Acids Reduce Oxidative Stress and Extend the Lifespan of C. elegans [frontiersin.org]

- 6. Reinforced lipids - Wikipedia [en.wikipedia.org]

- 7. Synthesis of deuterated γ-linolenic acid and application for biological studies: metabolic tuning and Raman imaging - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Chemical synthesis of deuterium-labeled and unlabeled very long chain polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Heterologous Production of Dihomo-γ-Linolenic Acid in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. Frontiers | Polyunsaturated Fatty Acid Biosynthesis Involving Δ8 Desaturation and Differential DNA Methylation of FADS2 Regulates Proliferation of Human Peripheral Blood Mononuclear Cells [frontiersin.org]

- 12. Quantitative Determination of De Novo Fatty Acid Synthesis in Brown Adipose Tissue Using Deuterium Oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. sci-hub.box [sci-hub.box]

- 17. Untargeted Lipidomics after D2O Administration Reveals the Turnover Rate of Individual Lipids in Various Organs of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 18. almacgroup.com [almacgroup.com]

- 19. researchgate.net [researchgate.net]

- 20. pdf.benchchem.com [pdf.benchchem.com]

The Dihomo-gamma-linolenic Acid (DGLA) Metabolic Pathway: A Nexus of Anti-inflammatory Signaling and Therapeutic Opportunity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Dihomo-gamma-linolenic acid (DGLA, 20:3n-6) stands at a critical juncture in lipid metabolism, acting as a pivotal substrate for enzymatic pathways that generate potent anti-inflammatory and pro-resolving mediators. Unlike its downstream metabolite, arachidonic acid (AA), which is the precursor to a host of pro-inflammatory eicosanoids, the DGLA cascade predominantly yields molecules with opposing, beneficial effects. This guide provides a detailed exploration of the DGLA metabolic pathway, its key enzymes, and the delicate balance that dictates its biological outcome. Understanding the enzymatic control of DGLA conversion is paramount for developing novel therapeutic strategies aimed at mitigating chronic inflammation, a hallmark of numerous diseases.

Introduction: DGLA as a Modulator of Inflammation

Dihomo-γ-linolenic acid is an omega-6 polyunsaturated fatty acid (PUFA) that, despite typically being present in low concentrations in mammalian tissues, has emerged as a significant molecule in differentiating healthy and inflamed states.[1] Its importance lies not in its abundance, but in its position as a metabolic crossroads.[1][2] DGLA is the precursor to anti-inflammatory 1-series prostaglandins and 15-hydroxy-eicosatrienoic acid (15-HETrE), while also competing with arachidonic acid (AA) for the same enzymes, thereby reducing the synthesis of pro-inflammatory 2-series prostaglandins and 4-series leukotrienes.[1][3][4] This dual mechanism—producing anti-inflammatory molecules and preventing the formation of pro-inflammatory ones—makes the DGLA pathway a compelling target for therapeutic intervention in conditions ranging from atopic dermatitis and rheumatoid arthritis to cardiovascular disease and cancer.[5][6]

Biosynthesis and Incorporation of DGLA

The journey to DGLA begins with the essential fatty acid linoleic acid (LA, 18:2n-6). The metabolic cascade is governed by a series of desaturase and elongase enzymes.

-

From Linoleic Acid (LA) to Gamma-Linolenic Acid (GLA): The rate-limiting step in this pathway is the conversion of LA to GLA (18:3n-6) by the enzyme Δ6-desaturase (FADS2) .[1][3] The activity of this enzyme can be impaired by various factors, including aging, diabetes, and nutrient deficiencies.[6]

-

From GLA to DGLA: GLA is then rapidly and efficiently converted to DGLA (20:3n-6) by the enzyme ELOVL5 , a fatty acid elongase.[5] This conversion is typically so efficient that GLA is found in very low levels in tissues, whereas DGLA levels increase consistently following GLA supplementation.[5]

Once synthesized, DGLA is incorporated into the phospholipid pools of cell membranes, primarily alongside AA.[1][5] Upon cellular stimulation by inflammatory signals, phospholipase A₂ (PLA₂) enzymes release DGLA from the membrane into the cytosol as a free fatty acid, making it available for enzymatic conversion.[1][5]

The Enzymatic Crossroads: Three Fates of DGLA

Free DGLA is a substrate for three major enzyme families: Cyclooxygenases (COX), Lipoxygenases (LOX), and Cytochrome P450 (CYP) enzymes. The metabolites produced dictate the ultimate biological effect.

Cyclooxygenase (COX) Pathway: Generating Anti-inflammatory Prostaglandins

DGLA is metabolized by both Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) to produce the 1-series prostanoids.[1][3]

-

Prostaglandin E₁ (PGE₁): This is a key metabolite with potent anti-inflammatory, vasodilatory, and anti-platelet aggregation properties.[1][6][7] PGE₁'s beneficial effects stand in contrast to the pro-inflammatory and pro-thrombotic actions of PGE₂, which is derived from AA.[8][9]

-

Thromboxane A₁ (TXA₁): Another DGLA derivative that has weaker effects compared to its AA-derived counterpart, TXA₂.

A critical aspect for drug development is the differential metabolism of DGLA and AA by the COX isoforms. While COX-2 metabolizes DGLA and AA with similar efficiency, COX-1 shows a distinct preference for AA.[10][11][12] This kinetic preference means that in cells where COX-1 is the dominant isoform, simply increasing cellular DGLA may not be sufficient to significantly shift the balance from PGE₂ to PGE₁ production.[10]

Lipoxygenase (LOX) Pathway: Inhibiting Leukotriene Synthesis

The lipoxygenase pathway provides another route for DGLA's anti-inflammatory actions.

-

15-Lipoxygenase (15-LOX): This enzyme converts DGLA into 15-(S)-hydroxy-8,11,13-eicosatrienoic acid (15-HETrE) .[1][3] The significance of 15-HETrE lies in its ability to inhibit the 5-LOX pathway that converts AA into the potent pro-inflammatory 4-series leukotrienes, such as Leukotriene B₄ (LTB₄), a powerful chemoattractant for neutrophils.[7][8]

Cytochrome P450 (CYP) Pathway

DGLA, like other PUFAs, can also be metabolized by Cytochrome P450 (CYP) enzymes.[13][14] These enzymes can produce various hydroxylated and epoxygenated metabolites. While the CYP-mediated metabolism of AA is well-characterized, the specific roles of DGLA-derived CYP metabolites are an area of ongoing research. It is understood that CYP enzymes can metabolize DGLA with different regioselectivities compared to AA, potentially generating unique signaling molecules.[13]

The DGLA/AA Balance: A Therapeutic Fulcrum

The ultimate inflammatory state of a cell or tissue is heavily influenced by the ratio of DGLA to Arachidonic Acid (AA). This balance is controlled by the enzyme Δ5-desaturase (FADS1) , which converts DGLA to AA.[3]

Because the activity of Δ5-desaturase is often limited, dietary supplementation with GLA leads to an accumulation of DGLA in cell membranes rather than a proportional increase in AA.[1][3] This elevated DGLA pool creates a competitive environment:

-

Competitive Inhibition: DGLA directly competes with AA for access to the active sites of both COX and LOX enzymes.[5][6][7] By occupying these enzymes, DGLA reduces the production of pro-inflammatory AA metabolites (PGE₂, LTB₄) while simultaneously producing its own anti-inflammatory metabolites (PGE₁, 15-HETrE).

This dual effect—active production of anti-inflammatory mediators and passive reduction of pro-inflammatory ones—is the cornerstone of DGLA's therapeutic potential.[3] Strategies that increase the DGLA/AA ratio, such as GLA supplementation or inhibition of Δ5-desaturase, are therefore of significant interest in drug development.[2][8]

Visualization of the DGLA Metabolic Pathway

Caption: The DGLA metabolic pathway, highlighting its synthesis and enzymatic conversion.

Quantitative Enzyme Kinetics: DGLA vs. AA

The competition between DGLA and AA at the enzyme level is quantifiable. Understanding the kinetic parameters of COX-1 and COX-2 for these two substrates is crucial for predicting the outcome of therapeutic interventions.

| Substrate | Enzyme | K_m (μM) | V_max (relative) | Substrate Preference |

| Arachidonic Acid (AA) | COX-1 | ~5 | 100% | Preferred |

| DGLA | COX-1 | ~5 | ~50% | Less Preferred |

| Arachidonic Acid (AA) | COX-2 | ~8 | 100% | Similar |

| DGLA | COX-2 | ~9 | ~90% | Similar |

| Data synthesized from studies comparing COX enzyme kinetics.[10][11][12] |

This data clearly illustrates that while COX-2 shows little preference between AA and DGLA, COX-1 preferentially metabolizes AA.[10][11] This has significant implications for tissues where COX-1 is constitutively expressed and plays a major homeostatic role.

Experimental Protocol: In Vitro Competitive COX-2 Assay

This protocol provides a framework for assessing the competitive metabolism of DGLA and AA by recombinant human COX-2, a key experiment for screening potential modulators of this pathway.

Objective: To determine the relative production of PGE₁ (from DGLA) and PGE₂ (from AA) when both substrates are present in a competitive assay with COX-2.

Materials & Reagents:

-

Recombinant human COX-2 enzyme

-

Arachidonic Acid (AA) sodium salt solution (≥98% purity)

-

Dihomo-gamma-linolenic acid (DGLA) solution (≥98% purity)

-

Heme (cofactor)

-

Phenol (enhancer)

-

Reaction Buffer: 100 mM Tris-HCl, pH 8.0

-

Stop Solution: 1 M HCl

-

Extraction Solvent: Ethyl Acetate

-

PGE₁ and PGE₂ ELISA kits or LC-MS/MS system for quantification

-

N₂ gas for solvent evaporation

Procedure:

-

Enzyme Preparation: Prepare a working solution of COX-2 enzyme in the reaction buffer containing heme and phenol according to the manufacturer's specifications. Keep on ice.

-

Substrate Preparation: Prepare a series of reaction tubes. In each tube, add a fixed concentration of AA (e.g., 10 μM) and varying concentrations of DGLA (e.g., 0, 1, 5, 10, 25, 50 μM). The solvent for the fatty acids should be evaporated under a stream of N₂ before adding the buffer.

-

Initiate Reaction: Pre-warm the substrate tubes to 37°C for 5 minutes. Initiate the enzymatic reaction by adding the prepared COX-2 enzyme solution to each tube. Vortex gently.

-

Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 2 minutes). The time should be within the linear range of the reaction, which must be determined empirically.

-

Terminate Reaction: Stop the reaction by adding an equal volume of the Stop Solution (1 M HCl). This will lower the pH and inactivate the enzyme.

-

Prostaglandin Extraction: Add 2-3 volumes of cold ethyl acetate to each tube. Vortex vigorously for 1 minute to extract the prostaglandins into the organic phase. Centrifuge to separate the phases.

-

Solvent Evaporation: Carefully transfer the upper organic layer to a new tube and evaporate the ethyl acetate under a gentle stream of N₂ gas.

-

Quantification: Reconstitute the dried extract in the appropriate assay buffer for the PGE₁ and PGE₂ ELISA kits. Perform the ELISA according to the manufacturer's protocol. Alternatively, analyze the samples using a validated LC-MS/MS method for superior specificity and sensitivity.

Data Analysis:

-

Plot the concentration of PGE₁ produced versus the concentration of DGLA added.

-

Plot the concentration of PGE₂ produced versus the concentration of DGLA added.

-

Observe the decrease in PGE₂ production as the concentration of the competitor, DGLA, increases, demonstrating competitive inhibition.

Causality and Self-Validation: This protocol is self-validating. The expected outcome is a dose-dependent increase in PGE₁ and a concomitant dose-dependent decrease in PGE₂. This directly visualizes the core principle of competitive inhibition at the enzyme's active site. The use of a highly specific detection method like LC-MS/MS ensures that the measured products are unambiguously PGE₁ and PGE₂, confirming the fidelity of the assay.

Conclusion and Future Directions

The DGLA metabolic pathway represents a sophisticated endogenous system for controlling inflammation. Its dual-action mechanism—generating anti-inflammatory molecules while simultaneously shunting substrate away from pro-inflammatory pathways—offers a unique therapeutic paradigm. The balance between DGLA and AA, governed by the desaturase and elongase enzymes, is a critical control point that can be modulated through dietary, supplemental, and pharmacological interventions. For drug development professionals, targeting the enzymes of this pathway, such as inhibiting Δ5-desaturase to increase the DGLA/AA ratio, holds significant promise. Future research will undoubtedly focus on tissue-specific metabolism of DGLA and the development of targeted therapies that can precisely manipulate this pathway to resolve inflammation and restore homeostasis in a wide range of human diseases.

References

-

Chilton, F. H., Rudel, L. L., Parks, J. S., Arm, J. P., & Seeds, M. C. (2016). Gamma-linolenic acid, Dihommo-gamma linolenic, Eicosanoids and Inflammatory Processes. PMC. [Link]

-

Mustonen, A. M., & Nieminen, P. (2023). Dihomo-γ-Linolenic Acid (20:3n-6)—Metabolism, Derivatives, and Potential Significance in Chronic Inflammation. MDPI. [Link]

-

Mustonen, A. M., & Nieminen, P. (2023). Dihomo-γ-Linolenic Acid (20:3n-6)—Metabolism, Derivatives, and Potential Significance in Chronic Inflammation. PubMed Central. [Link]

-

Yuan, C., et al. (2002). Differential metabolism of dihomo-gamma-linolenic acid and arachidonic acid by cyclo-oxygenase-1 and cyclo-oxygenase-2: implications for cellular synthesis of prostaglandin E1 and prostaglandin E2. PMC. [Link]

-

Kernick, D. P., et al. (1980). The metabolism of dihomo-gamma-linolenic acid in man. PubMed. [Link]

-

Caring Sunshine. (n.d.). Relationship: Inflammation and Dihomo-gamma-linolenic acid. Caring Sunshine. [Link]

-

ScienceBased Health. (n.d.). GLA: A Safe & Effective Anti-Inflammatory Omega-6 Fatty Acid. ScienceBased Health. [Link]

-

Wang, X., et al. (2012). Metabolism of dihomo-γ-linolenic acid. ResearchGate. [Link]

-

Yuan, C., et al. (2002). Differential metabolism of dihomo-γ-linolenic acid and arachidonic acid by cyclo-oxygenase-1 and cyclo-oxygenase-2: Implications for cellular synthesis of prostaglandin E1 and prostaglandin E2. ResearchGate. [Link]

-

Yuan, C., et al. (2002). Differential metabolism of dihomo-gamma-linolenic acid and arachidonic acid by cyclo-oxygenase-1 and cyclo-oxygenase-2: implications for cellular synthesis of prostaglandin E1 and prostaglandin E2. PubMed. [Link]

-

Mustonen, A. M., & Nieminen, P. (2023). Dihomo- γ-Linolenic Acid (20:3n-6)-Metabolism, Derivatives, and Potential Significance in Chronic Inflammation. PubMed. [Link]

-

Lipinutragen. (2015). DGLA – at the crossroads of pro- and anti-inflammatory processes. Lipinutragen. [Link]

-

Healthmatters.io. (n.d.). Dihomo-g-linolenic - Essential and Metabolic Fatty Acids Markers (RBCs). Healthmatters.io. [Link]

-

Wang, X., et al. (2012). Mechanisms of dihomo-γ-linolenic acid in anti-proliferation of diseases. ResearchGate. [Link]

-

Yuan, C., et al. (2002). Differential metabolism of dihomo-γ-linolenic acid and arachidonic acid by cyclo-oxygenase-1 and cyclo-oxygenase-2: implications for cellular synthesis of prostaglandin E1 and prostaglandin E2. OiPub. [Link]

-

Wang, X., et al. (2012). Multiple roles of dihomo-γ-linolenic acid against proliferation diseases. PubMed Central. [Link]

-

Theken, K. N., et al. (2011). Cytochrome P450-dependent metabolism of omega-6 and omega-3 long-chain polyunsaturated fatty acids. PubMed. [Link]

-

Kroetz, D. L., & Zeldin, D. C. (2002). Cytochrome P450 pathways of arachidonic acid metabolism. PubMed. [Link]

Sources

- 1. Dihomo-γ-Linolenic Acid (20:3n-6)—Metabolism, Derivatives, and Potential Significance in Chronic Inflammation [mdpi.com]

- 2. Dihomo- γ-Linolenic Acid (20:3n-6)-Metabolism, Derivatives, and Potential Significance in Chronic Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dihomo-γ-Linolenic Acid (20:3n-6)—Metabolism, Derivatives, and Potential Significance in Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caringsunshine.com [caringsunshine.com]

- 5. Gamma-linolenic acid, Dihommo-gamma linolenic, Eicosanoids and Inflammatory Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dihomo-g-linolenic - Essential and Metabolic Fatty Acids Markers (RBCs) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 7. sciencebasedhealth.com [sciencebasedhealth.com]

- 8. researchgate.net [researchgate.net]

- 9. Multiple roles of dihomo-γ-linolenic acid against proliferation diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Differential metabolism of dihomo-gamma-linolenic acid and arachidonic acid by cyclo-oxygenase-1 and cyclo-oxygenase-2: implications for cellular synthesis of prostaglandin E1 and prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Differential metabolism of dihomo-gamma-linolenic acid and arachidonic acid by cyclo-oxygenase-1 and cyclo-oxygenase-2: implications for cellular synthesis of prostaglandin E1 and prostaglandin E2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. oipub.com [oipub.com]

- 13. Cytochrome P450-dependent metabolism of omega-6 and omega-3 long-chain polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cytochrome P450 pathways of arachidonic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dichotomous Role of Dihomo-γ-Linolenic Acid (DGLA) in Inflammatory Processes: A Technical Guide

Executive Summary

Dihomo-γ-linolenic acid (DGLA), a 20-carbon omega-6 polyunsaturated fatty acid, occupies a critical nexus in the intricate network of inflammatory signaling. Unlike its downstream metabolite, arachidonic acid (AA), which is predominantly associated with pro-inflammatory eicosanoids, DGLA exhibits a more nuanced and dichotomous role. It serves as a precursor to both anti-inflammatory and pro-inflammatory mediators, positioning it as a key modulator of the inflammatory response. This technical guide provides an in-depth exploration of DGLA's metabolism, the enzymatic pathways it influences, and the functional consequences of its diverse metabolic products. We will delve into the molecular mechanisms by which DGLA exerts its effects, present methodologies for its study, and discuss its potential as a therapeutic target in inflammatory diseases.

The Metabolic Crossroads of DGLA

DGLA is not a significant component of most diets but is efficiently synthesized in the body from its precursor, γ-linolenic acid (GLA), which is found in certain plant-based oils like evening primrose and borage oil.[1][2] The metabolic fate of DGLA is central to its role in inflammation and is primarily governed by the activity of three key enzyme families: cyclooxygenases (COXs), lipoxygenases (LOXs), and desaturases.

The conversion of dietary linoleic acid (LA) to DGLA and subsequently to arachidonic acid (AA) is a multi-step enzymatic process.[1] GLA enters the n-6 pathway downstream of the rate-limiting ∆6-desaturase step and is readily elongated to DGLA.[1] This conversion is efficient in a wide range of cells, including inflammatory cells.[1]

The Anti-Inflammatory Arm: COX and LOX Pathways

Upon cellular stimulation, DGLA is released from membrane phospholipids by phospholipase A2 and can be metabolized by COX and LOX enzymes to produce anti-inflammatory mediators.[1]

-

Cyclooxygenase (COX) Pathway: DGLA is a substrate for both COX-1 and COX-2, leading to the production of series-1 prostaglandins, most notably Prostaglandin E1 (PGE1).[3][4] PGE1 has demonstrated potent anti-inflammatory properties, including the ability to suppress the production of pro-inflammatory cytokines like TNF-α and reduce the expression of vascular adhesion molecules.[5][6] It also exhibits vasodilatory effects.[7]

-

Lipoxygenase (LOX) Pathway: The 15-lipoxygenase (15-LOX) enzyme converts DGLA into 15-hydroxyeicosatrienoic acid (15-HETrE).[4] 15-HETrE is a key anti-inflammatory metabolite that can inhibit the 5-lipoxygenase pathway, thereby reducing the synthesis of pro-inflammatory leukotrienes derived from arachidonic acid.[8][9]

The Pro-Inflammatory Arm: Conversion to Arachidonic Acid

The enzyme Δ5-desaturase converts DGLA to arachidonic acid (AA), the precursor to a wide array of potent pro-inflammatory eicosanoids, including series-2 prostaglandins (e.g., PGE2) and series-4 leukotrienes (e.g., LTB4).[1][3] However, the activity of Δ5-desaturase is limited in many cell types, which often leads to an accumulation of DGLA rather than its conversion to AA, particularly following GLA supplementation.[3][10] The balance between DGLA and AA is a critical determinant of the overall inflammatory tone.[3][11]

Key DGLA-Derived Mediators and Their Mechanisms of Action

The biological effects of DGLA are largely mediated by its downstream metabolites. Understanding their individual functions is crucial to appreciating the overall impact of DGLA on inflammation.

Prostaglandin E1 (PGE1): The Anti-Inflammatory Prostaglandin

PGE1, derived from the COX-mediated metabolism of DGLA, stands in contrast to the pro-inflammatory PGE2 derived from AA.[8] Its anti-inflammatory effects are multifaceted:

-

Cytokine Suppression: PGE1 can inhibit the release of pro-inflammatory cytokines such as TNF-α.[5][6]

-

Vasodilation: It acts as a vasodilator, which can improve blood flow and has therapeutic applications in conditions like peripheral artery disease.[6][7]

-

Inhibition of Platelet Aggregation: PGE1 can inhibit platelet aggregation, contributing to its anti-thrombotic properties.[7]

-

Modulation of Immune Cell Function: PGE1 can modulate the activity of various immune cells, generally steering them towards a less inflammatory phenotype.[7][12]

15-Hydroxyeicosatrienoic Acid (15-HETrE): The LOX-Derived Anti-Inflammatory

15-HETrE, produced via the 15-LOX pathway, exerts its anti-inflammatory effects primarily by antagonizing the pro-inflammatory actions of AA metabolites.[8][9]

-

Inhibition of Leukotriene Synthesis: A key mechanism of 15-HETrE is the inhibition of the 5-lipoxygenase pathway, which is responsible for the synthesis of pro-inflammatory leukotrienes from AA.[8][9]

-

Modulation of Neutrophil Function: Studies have shown that 15-HETrE can inhibit the production of leukotriene B4 (LTB4) in neutrophils, a potent chemoattractant for these immune cells.[1]

Thromboxane A1 (TXA1): A Less Potent Counterpart to TXA2

DGLA can also be converted to Thromboxane A1 (TXA1). In contrast to the potent pro-aggregatory and vasoconstrictive actions of the AA-derived Thromboxane A2 (TXA2), TXA1 is considered to be biologically much less active.[13] Human platelet microsomes can synthesize TXA2 and TXA3, but not TXA1, from their respective endoperoxides, suggesting a structural specificity of the enzymes involved.[8][13] The reduced activity of TXA1 contributes to the overall anti-inflammatory and anti-thrombotic profile of DGLA metabolism.

The DGLA:AA Ratio: A Critical Determinant of Inflammatory Status

The relative abundance of DGLA and AA within cellular membranes is a key factor in determining the net inflammatory outcome.[3][11] A higher DGLA to AA ratio favors the production of anti-inflammatory PGE1 and 15-HETrE, while simultaneously reducing the substrate pool for the synthesis of pro-inflammatory PGE2 and LTB4.[10] This competitive interaction for the same metabolic enzymes (COX and LOX) is a cornerstone of DGLA's anti-inflammatory potential.[14]

| Metabolite | Precursor | Key Enzyme | Primary Effect on Inflammation |

| PGE1 | DGLA | COX-1/COX-2 | Anti-inflammatory, Vasodilation[5][6][7] |

| 15-HETrE | DGLA | 15-LOX | Anti-inflammatory[8][9] |

| TXA1 | DGLA | Thromboxane Synthase | Weakly active[13] |

| PGE2 | AA | COX-1/COX-2 | Pro-inflammatory |

| LTB4 | AA | 5-LOX | Pro-inflammatory, Chemotactic |

| TXA2 | AA | Thromboxane Synthase | Pro-inflammatory, Vasoconstrictor, Platelet Aggregator[15] |

Visualization of DGLA Metabolic Pathways

To visually represent the complex interplay of these pathways, the following diagrams have been generated using the DOT language.

Caption: Metabolic pathways of DGLA and its role in inflammation.

Experimental Protocols for Investigating DGLA's Role in Inflammation

To facilitate further research in this area, we provide the following detailed methodologies for key experiments.

Quantification of DGLA and its Metabolites by LC-MS/MS

This protocol outlines a robust method for the simultaneous quantification of DGLA, AA, and their eicosanoid metabolites in biological samples such as plasma or cell culture supernatant.

Step-by-Step Methodology:

-

Internal Standard Spiking: To each 1 mL of sample, add a solution of deuterated internal standards for DGLA, AA, PGE1, PGE2, 15-HETrE, and LTB4 to account for extraction losses and matrix effects.

-

Protein Precipitation and Lipid Extraction: Add 3 mL of ice-cold methanol/acetonitrile (1:1, v/v) to the sample. Vortex vigorously for 1 minute and incubate at -20°C for 30 minutes to precipitate proteins. Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge (e.g., C18) with 5 mL of methanol followed by 5 mL of water.

-

Load the supernatant from the previous step onto the conditioned SPE cartridge.

-

Wash the cartridge with 5 mL of 15% methanol in water to remove polar impurities.

-

Elute the lipids with 5 mL of methyl formate.

-

-

Sample Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC): Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm). Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometry (MS): Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to detect and quantify the specific precursor-to-product ion transitions for each analyte and its corresponding internal standard.

-

-

Data Analysis: Construct calibration curves for each analyte using the peak area ratios of the analyte to its internal standard. Quantify the concentration of each lipid mediator in the samples by interpolating their peak area ratios onto the respective calibration curves.

In Vitro Macrophage Inflammation Assay

This protocol describes a method to assess the anti-inflammatory effects of DGLA on lipopolysaccharide (LPS)-stimulated macrophages.

Step-by-Step Methodology:

-

Cell Culture and Seeding: Culture a macrophage cell line (e.g., RAW 264.7) in complete DMEM medium. Seed the cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

-

DGLA Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of DGLA (e.g., 10, 25, 50 µM) or vehicle control (e.g., ethanol). Incubate for 24 hours to allow for the incorporation of DGLA into cellular membranes.

-

LPS Stimulation: After the pre-treatment period, add LPS (100 ng/mL) to the wells (except for the unstimulated control wells) to induce an inflammatory response. Incubate for a further 6-24 hours, depending on the endpoint being measured.

-

Endpoint Analysis:

-

Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Nitric Oxide (NO) Production: Measure the accumulation of nitrite, a stable metabolite of NO, in the supernatant using the Griess reagent assay.

-

Gene Expression Analysis: Lyse the cells and extract total RNA. Perform quantitative real-time PCR (qRT-PCR) to analyze the expression of genes encoding for pro-inflammatory mediators (e.g., Tnf, Il6, Nos2).

-

-

Data Analysis: Normalize the data to the vehicle-treated, LPS-stimulated control group. Use appropriate statistical tests (e.g., ANOVA) to determine the significance of the observed effects of DGLA.

DGLA in Inflammatory Diseases: Current Understanding and Future Directions

The unique metabolic profile of DGLA has made it a subject of interest in various chronic inflammatory diseases.

-

Atopic Dermatitis: Some studies have suggested that individuals with atopic dermatitis may have altered metabolism of essential fatty acids, including lower levels of DGLA.[15][16] Supplementation with GLA, the precursor to DGLA, has been investigated as a potential therapeutic strategy with some promising, albeit sometimes inconsistent, results.[17][18] Animal studies have shown that oral administration of DGLA can prevent the development of atopic dermatitis-like skin lesions.[16][19][20]

-

Rheumatoid Arthritis: The anti-inflammatory properties of DGLA and its metabolites have led to investigations into its role in rheumatoid arthritis.[17][21] Clinical trials with GLA-rich oils have shown modest benefits in some patients.[1]

-

Cardiovascular Disease: The vasodilatory and anti-platelet aggregation effects of PGE1, along with the overall anti-inflammatory profile of DGLA metabolism, suggest a potential role in cardiovascular health.[3][7]

The therapeutic potential of modulating DGLA metabolism is an active area of research. Strategies being explored include dietary supplementation with GLA or DGLA, as well as the development of inhibitors for Δ5-desaturase to promote the accumulation of DGLA and its anti-inflammatory metabolites.[3]

Conclusion

Dihomo-γ-linolenic acid stands at a critical juncture in the regulation of inflammation. Its ability to be converted into both potent anti-inflammatory mediators and, to a lesser extent, the precursor of pro-inflammatory eicosanoids, underscores its importance as a modulator of the inflammatory response. The balance between the metabolic pathways leading to PGE1 and 15-HETrE versus the conversion to arachidonic acid is a key determinant of cellular and systemic inflammatory status. Further research into the precise regulation of these pathways and the clinical effects of their modulation holds significant promise for the development of novel therapeutic strategies for a range of chronic inflammatory diseases. This guide provides a foundational understanding and practical methodologies to aid researchers in unraveling the full potential of DGLA in health and disease.

References

-

Thromboxane. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

-

Johnson, M. M., Swan, D. D., Surette, M. E., Stegner, J., Chilton, T., Fonteh, A. N., & Chilton, F. H. (1997). Dietary supplementation with gamma-linolenic acid alters fatty acid content and eicosanoid production in healthy humans. The Journal of Nutrition, 127(8), 1435–1444. [Link]

-

Ziboh, V. A., & Fletcher, M. P. (1992). Dose-response effects of dietary gamma-linolenic acid-enriched oils on human polymorphonuclear-neutrophil biosynthesis of leukotriene B4. The American Journal of Clinical Nutrition, 55(1), 39–45. [Link]

-

Sergeant, S., Green, A. C., & Chilton, F. H. (2016). Gamma-linolenic acid, Dihommo-gamma linolenic, Eicosanoids and Inflammatory Processes. European Journal of Pharmacology, 785, 77–86. [Link]

-

Igarashi, M., & Miyazawa, T. (2000). Mechanisms for anti-inflammatory effects of 1-[15(S)-hydroxyeicosapentaenoyl] lysophosphatidylcholine, administered intraperitoneally, in zymosan A-induced peritonitis. British Journal of Pharmacology, 130(7), 1677–1684. [Link]

-

Chilton-Lopez, T., Surette, M. E., Swan, D. D., Fonteh, A. N., Johnson, M. M., & Chilton, F. H. (1996). Metabolism of gammalinolenic acid in human neutrophils. The Journal of Immunology, 156(8), 2941–2947. [Link]

-

Needleman, P., Minkes, M., & Raz, A. (1976). Thromboxanes: selective biosynthesis and distinct biological properties. Science, 193(4248), 163–165. [Link]

-

Kain, V., & Halade, G. V. (2021). Dihomo-γ-Linolenic Acid (20:3n-6)—Metabolism, Derivatives, and Potential Significance in Chronic Inflammation. International Journal of Molecular Sciences, 22(11), 5969. [Link]

-

Thromboxane. (n.d.). In Britannica. Retrieved January 16, 2026, from [Link]

-

Wang, D., Fu, Y., & Guo, H. (2012). Multiple roles of dihomo-γ-linolenic acid against proliferation diseases. Lipids in Health and Disease, 11, 25. [Link]

-

Joe, B., & Lokesh, B. R. (1994). Animal models of rheumatoid arthritis. Indian Journal of Medical Research, 100, 1–11. [Link]

-

Li, Y., Zhang, Y., & Chen, J. (2013). The role of 14,15-dihydroxyeicosatrienoic acid levels in inflammation and its relationship to lipoproteins. BMC Cardiovascular Disorders, 13, 93. [Link]

-

Arita, M., & Serhan, C. N. (2023). A biologically active lipid, thromboxane, as a regulator of angiogenesis and lymphangiogenesis. Biomedicine & Pharmacotherapy, 163, 114831. [Link]

-

Simopoulos, A. P. (2011). Omega-3 long-chain polyunsaturated fatty acids supplementation on inflammatory biomakers: A systematic review of randomised clinical trials. BMJ Open, 1(1), e000216. [Link]

-

Thromboxane A2 – Knowledge and References. (n.d.). In Taylor & Francis. Retrieved January 16, 2026, from [Link]

-

Bilya, S., Cohen, G., & Shlisel, M. (2020). DGLA from the Microalga Lobosphaera Incsa P127 Modulates Inflammatory Response, Inhibits iNOS Expression and Alleviates NO Secretion in RAW264.7 Murine Macrophages. Marine Drugs, 18(9), 476. [Link]

-

15-Hydroxyeicosatetraenoic acid – Knowledge and References. (n.d.). In Taylor & Francis. Retrieved January 16, 2026, from [Link]

-

Martínez-Poveda, B., García-García, J., & Quesada, A. R. (2024). In Vitro Study of the Differential Anti-Inflammatory Activity of Dietary Phytochemicals upon Human Macrophage-like Cells as a Previous Step for Dietary Intervention. Molecules, 29(19), 4528. [Link]

-

Brahn, E. (1991). Animal models of rheumatoid arthritis. Clues to etiology and treatment. Clinical Orthopaedics and Related Research, (265), 42–53. [Link]

-

Kortz, L., Dorow, J., & Scherer, M. (2014). Liquid chromatography-tandem mass spectrometry analysis of eicosanoids and related compounds in cell models. Journal of Chromatography B, 964, 135–148. [Link]

-

Martínez-Poveda, B., García-García, J., & Quesada, A. R. (2024). In Vitro Study of the Differential Anti-Inflammatory Activity of Dietary Phytochemicals upon Human Macrophage-like Cells as a Previous Step for Dietary Intervention. Molecules, 29(19), 4528. [Link]

-

Horrobin, D. F. (1980). Changes in human plasma essential fatty acid levels as a result of administration of linoleic acid and gamma-linolenic acid. The American Journal of Clinical Nutrition, 33(4), 804–804. [Link]

-

Bendele, A. M. (2001). Animal models of rheumatoid arthritis. Journal of Musculoskeletal & Neuronal Interactions, 1(4), 377–385. [Link]

-

Asquith, D. L., Miller, A. M., McInnes, I. B., & Liew, F. Y. (2009). Animal models of rheumatoid arthritis. European Journal of Immunology, 39(8), 2040–2044. [Link]

-

O'Donnell, V. B., & Murphy, R. C. (2012). Different Fatty Acids Compete with Arachidonic Acid for Binding to the Allosteric or Catalytic Subunits of Cyclooxygenases to Regulate Prostanoid Synthesis. The Journal of Biological Chemistry, 287(28), 23589–23597. [Link]

-

Sun, L., Li, Y., & Zhang, Y. (2023). Arachidonate 15-lipoxygenase: A promising therapeutic target for alleviating inflammation in acute pancreatitis. World Journal of Gastroenterology, 29(30), 4668–4679. [Link]

-

Mitchener, M. M., Hermanson, D. J., & Shockley, E. M. (2017). Competition and allostery govern substrate selectivity of cyclooxygenase-2. eScholarship. [Link]

-

Thromboxane A2. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

-

Levine, J. D., & Taiwo, Y. O. (1989). Hyperalgesic properties of 15-lipoxygenase products of arachidonic acid. Proceedings of the National Academy of Sciences of the United States of America, 86(13), 5173–5176. [Link]

-

Bilya, S., Cohen, G., & Shlisel, M. (2020). Synthetic and algae-derived DGLA modulate inflammation signals in RAW264.7 macrophages. Marine Drugs, 18(9), 476. [Link]

-

Lauritano, C., & Ianora, A. (2020). A Comparative In Vitro Evaluation of the Anti-Inflammatory Effects of a Tisochrysis lutea Extract and Fucoxanthin. Marine Drugs, 18(11), 569. [Link]

-

Wheelan, P., & Zirrolli, J. A. (2006). HPLC/MS/MS-Based Approaches for Detection and Quantification of Eicosanoids. Methods in Molecular Biology, 322, 259–272. [Link]

-

Cichoń, M., & Kościej, A. (2017). The Linoleic Acid: Dihomo-γ-Linolenic Acid Ratio (LA:DGLA)—An Emerging Biomarker of Zn Status. Nutrients, 9(8), 861. [Link]

-

Cichoń, M., & Kościej, A. (2017). Differences in the dietary content and plasma concentrations of LA, DGLA and Zn between the two Zn groups. ResearchGate. [Link]